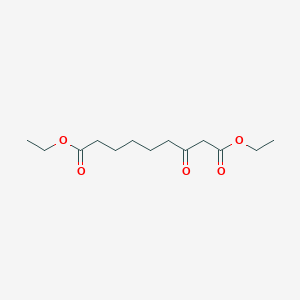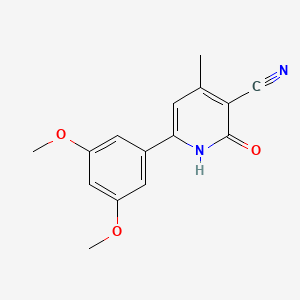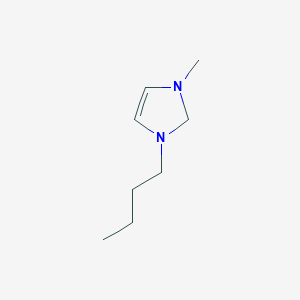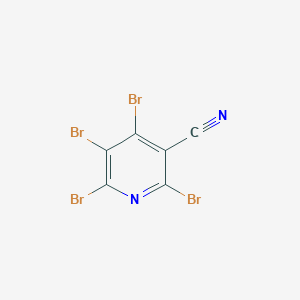
(R)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and 2-methyl-3-buten-2-ol.
Grignard Reaction: The first step involves the formation of a Grignard reagent from 3,4-dichlorobenzaldehyde and magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 2-methyl-3-buten-2-ol to form the corresponding alcohol.
Oxidation: The alcohol is oxidized using an oxidizing agent such as chromium trioxide to form the desired ®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar dichlorophenyl group but has a different overall structure.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester: Another compound with a chlorophenyl group, used in different applications.
Uniqueness
®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H12Cl2O2 |
|---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
(2R)-2-(3,4-dichlorophenyl)-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C12H12Cl2O2/c1-3-6-12(2,11(15)16)8-4-5-9(13)10(14)7-8/h3-5,7H,1,6H2,2H3,(H,15,16)/t12-/m1/s1 |
InChI Key |
SIROQCZRCVETCM-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@](CC=C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(CC=C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)





![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)





![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
